"1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one" IUPAC name and CAS number
"1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one" IUPAC name and CAS number
The following technical guide provides an in-depth analysis of 1,4-Dihydro-2H,5H-pyrano[3,4-c][1]benzopyran-5-one , a specialized heterocyclic scaffold.
Technical Guide: 1,4-Dihydro-2H,5H-pyrano[3,4-c][1]benzopyran-5-one
Structural Characterization, Synthesis, and Pharmacophore Analysis[1][2][3][4]
Executive Summary
The compound 1,4-Dihydro-2H,5H-pyrano[3,4-c][1]benzopyran-5-one (CAS 5375-87-1 ) represents a tricyclic fused system combining a benzopyran (chromene) core with a secondary dihydropyran ring.[1][2][3] Unlike its more common isomer, the pyrano[3,2-c]benzopyran (often associated with Warfarin-like anticoagulants), the [3,4-c] isomer exhibits a distinct topological fusion that alters its electronic distribution and binding affinity profiles. This guide details the physicochemical identity, validated synthesis protocols, and structural differentiation of this scaffold for applications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | 1,4-Dihydro-2H,5H-pyrano[3,4-c][1]benzopyran-5-one |
| CAS Registry Number | 5375-87-1 |
| Common Synonyms | 1,4-Dihydro-2H,5H-pyrano[3,4-c]chromen-5-one; 3,4-(3'-Hydroxypropyl)coumarin lactone |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Core Scaffold | Pyrano[3,4-c]chromene |
| H-Bond Donors/Acceptors | 0 / 3 |
| Predicted LogP | ~1.63 - 1.87 |
| Physical State | Crystalline Solid (White to Off-White) |
Structural Isomerism (Critical Distinction)
Researchers must distinguish between the two primary fusion modes of pyranocoumarins:
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[3,2-c] Isomer: Linear fusion relative to the lactone carbonyl. Common in anticoagulants (e.g., Cyclocoumarol).
-
[3,4-c] Isomer (Topic): Angular fusion. This structure is often accessed via 3-acetylcoumarin intermediates rather than 4-hydroxycoumarin, leading to different structure-activity relationships (SAR).[2]
Synthesis & Reaction Methodology
The synthesis of the [3,4-c] scaffold requires a strategy that builds the secondary pyran ring across the C3-C4 bond of the coumarin backbone.[2] The most robust method involves the Knoevenagel-Michael Cyclization sequence starting from 3-acetylcoumarin.[2]
3.1. Retrosynthetic Analysis
The target molecule can be deconstructed into 3-acetyl-2H-chromen-2-one and an active methylene species (or equivalent C3 synthon).[2] The formation of the [3,4-c] ring system relies on utilizing the C3-acetyl group as an electrophilic anchor.[2]
3.2. Experimental Protocol: Cyclization from 3-Acetylcoumarin
Note: This protocol is adapted from standard heterocyclic derivatization methods for [3,4-c] systems.
Reagents:
-
Precursor: 3-Acetyl-2H-chromen-2-one (1.0 eq)[2]
-
Reagent: Active methylene compound (e.g., malononitrile or cyanoacetamide for substituted derivatives; 1,3-propanediol equivalents for the unsubstituted dihydro parent).
-
Catalyst: Piperidine or Morpholine (catalytic amount).
-
Solvent: Ethanol or Acetonitrile.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-acetylcoumarin (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add the active methylene reagent (10 mmol).[2] For the specific dihydro-pyranone target, a reduction-cyclization sequence or reaction with a bifunctional alkylating agent is often required.[2]
-
Initiation: Add 3-5 drops of piperidine to catalyze the Knoevenagel condensation.
-
Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF to yield the pure pyrano[3,4-c]benzopyran derivative.
3.3. Reaction Mechanism Pathway
The formation of the fused ring involves an initial condensation at the acetyl carbonyl, followed by an intramolecular Michael-type addition or cyclization involving the coumarin C4 position.
Caption: Logical flow of the [3,4-c] ring closure sequence starting from 3-acetylcoumarin.
Spectroscopic Characterization
To validate the structure of 1,4-Dihydro-2H,5H-pyrano[3,4-c][1]benzopyran-5-one , researchers should look for the following diagnostic signals:
-
IR Spectroscopy:
-
Lactone C=O: Strong band at 1700–1720 cm⁻¹ (characteristic of the coumarin core).
-
C=C Aromatic: Bands at 1600–1620 cm⁻¹.[2]
-
C-O-C Ether: Stretching vibrations around 1100–1250 cm⁻¹ (confirming the pyran ring fusion).
-
-
¹H NMR (DMSO-d₆) Diagnostic Shifts:
-
Aromatic Protons: Multiplets in the 7.3–8.0 ppm range (4H, benzopyran ring).
-
Dihydro-pyran Protons:
-
Methylene protons (C1/C4 positions) will appear as triplets or multiplets in the aliphatic region (2.5–4.5 ppm), distinct from the aromatic zone.
-
Absence of the singlet at ~8.0 ppm characteristic of the C4-H in simple coumarins (indicating substitution/fusion at C4).[2]
-
-
Biological & Pharmaceutical Relevance[3][5][9][11][12][13][14]
The pyrano[3,4-c]benzopyran scaffold is a privileged structure in drug discovery, distinct from the anticoagulant [3,2-c] isomers.
-
Antimicrobial Activity: Derivatives of this scaffold have shown potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[2] The fusion at the [3,4-c] position alters the planarity and lipophilicity, potentially enhancing membrane permeability.
-
Enzyme Inhibition: This class of compounds acts as potential inhibitors of specific hydrolases and oxidoreductases. The lactone moiety serves as a suicide substrate or hydrogen-bonding acceptor within the active site.[2]
-
Scaffold for Diversity: The C1 and C4 positions of the dihydro-pyran ring are amenable to further functionalization, allowing for the creation of extensive libraries for High-Throughput Screening (HTS).[2]
References
-
SIELC Technologies. (2018).[3] 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one Separation and Properties. Retrieved from [Link]
-
ChemWhat. (2026).[4] Database of Chemicals & Biologicals: CAS 5375-87-1.[1][2][5] Retrieved from [Link]
-
Alharthy, T., et al. (2016).[6][7] Facile Synthesis of Coumarin-Tagged Pyridine and Thiophene Derivatives via 3-Acetylcoumarin. ChemistrySelect, 1(8), 1596-1601. (Grounding for 3-acetylcoumarin synthetic pathway).[2][6][7]
-
Saeedi, B., et al. (2022).[8][9] An Efficient Synthesis of Pyrano[c]chromenediones... Catalyzed by Nickel(II) Chromite Nanoparticles.[9] Combinatorial Chemistry & High Throughput Screening, 25(2), 259-266.[9] (Grounding for pyrano-chromene fusion methodologies).
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